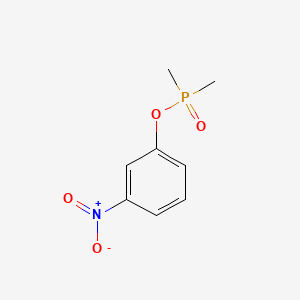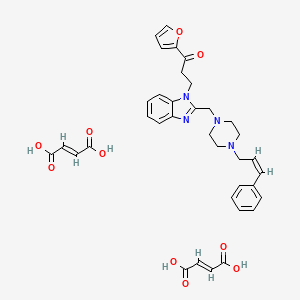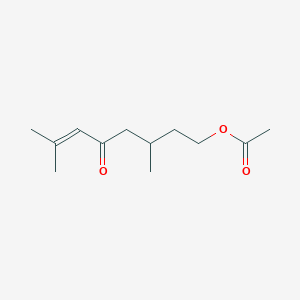
1-Methyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate is a chemical compound belonging to the class of tetrahydropyridines Tetrahydropyridines are heterocyclic compounds containing a six-membered ring with one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate can be synthesized through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, treating N-methylpyridinium with borohydride reagents can yield 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves the ring-closing olefin metathesis to establish the tetrahydropyridine ring system .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine derivatives, while reduction can produce various tetrahydropyridine isomers.
Applications De Recherche Scientifique
1-Methyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to neurotransmitter function and neurodegenerative diseases.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a neurotransmitter analog, influencing neurotransmitter release and uptake. It may also interact with specific receptors and enzymes, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for causing permanent symptoms of Parkinson’s disease.
2,3,4,5-Tetrahydropyridine: A colorless liquid used in various chemical syntheses.
Uniqueness: 1-Methyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate is unique due to its specific structural configuration and the presence of the perchlorate ion
Propriétés
Numéro CAS |
61212-36-0 |
|---|---|
Formule moléculaire |
C6H12ClNO4 |
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
1-methyl-2,3,4,5-tetrahydropyridin-1-ium;perchlorate |
InChI |
InChI=1S/C6H12N.ClHO4/c1-7-5-3-2-4-6-7;2-1(3,4)5/h5H,2-4,6H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
WRZUKOWEBWXJTP-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CCCCC1.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


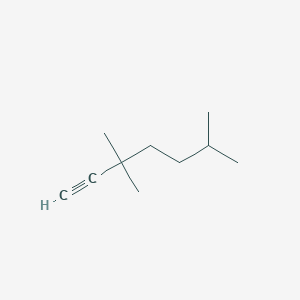
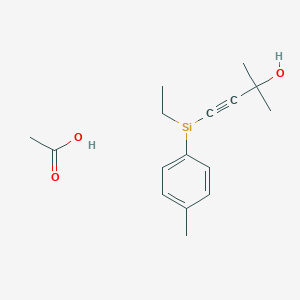


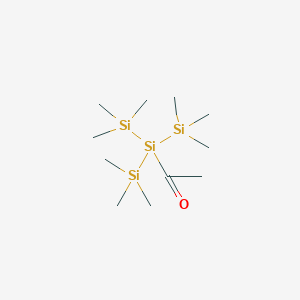
![Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14595877.png)

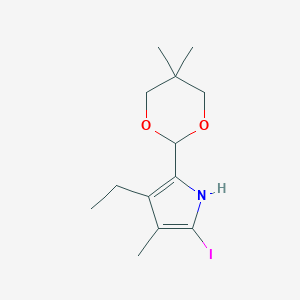
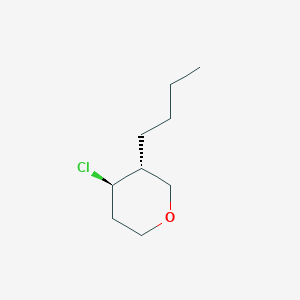
![3-[Methyl(octadecan-2-YL)amino]propanenitrile](/img/structure/B14595895.png)

